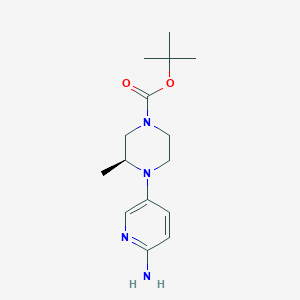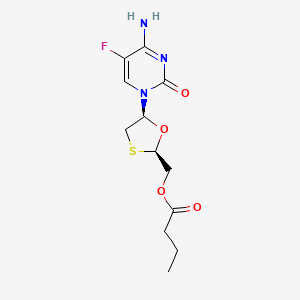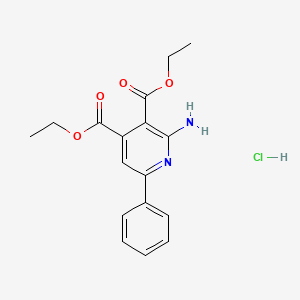
(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
Vue d'ensemble
Description
The compound “(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a chemical compound with the CAS number 1435520-65-2 . It is a dimeric compound that contains a central palladium ion surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands .
Synthesis Analysis
This compound can be used as a palladium catalyst, primarily serving as a catalytic agent in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a central palladium ion, with two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands coordinating with it, forming a dimeric structure . These ligands coordinate with the palladium ion through the amino and methanesulfonate groups .Chemical Reactions Analysis
As a catalyst, this compound can participate in various organic synthesis reactions. It can be involved in the formation of C-C bonds, addition reactions of alkenes, and nucleophilic substitution reactions . It can also serve as a reducing agent in some reduction reactions .Physical And Chemical Properties Analysis
The compound appears as a yellow solid and is relatively stable at room temperature . It has good solubility and can dissolve in water, organic solvents, and some common acids and bases . The molecular formula of the compound is C27H31N2O6Pd2S2+ and its molecular weight is 756.51484 .Applications De Recherche Scientifique
Aminocarbonylation of (Hetero)Aryl Bromides
This compound can be used as a catalyst in the aminocarbonylation of (hetero)aryl bromides . Aminocarbonylation is a process that involves the introduction of an amino carbonyl group into a molecule, which can be useful in the synthesis of various organic compounds.
C-C and C-N Cross-Coupling Reactions
“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” can also be used in general C-C and C-N cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create a wide variety of complex molecules.
Suzuki-Miyaura Coupling
This compound has been used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds.
Self-Arylation of 1-Alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes
In the presence of this palladium compound, 1-alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes undergo self-arylation to form 2,1-borazaronaphthols .
Synthesis of β-Borylated Porphyrins
The compound has been used in the Suzuki–Miyaura coupling of β-borylated porphyrins with 2-iodoaniline . This reaction is useful in the synthesis of porphyrin-based compounds, which have applications in areas such as photodynamic therapy and solar energy conversion.
Catalyst for Various Cross-Coupling Reactions
“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a versatile catalyst for various cross-coupling reactions . It has a long life in solutions and is readily soluble in various organic solvents .
Mécanisme D'action
Target of Action
It is known that palladium complexes often target various organic compounds in catalytic reactions .
Mode of Action
The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in organic synthesis reactions . It forms a dimeric structure with a central palladium ion, surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands . These ligands coordinate with the palladium ion through the amino and methanesulfonyl groups .
Biochemical Pathways
It is known to participate in c-c bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .
Result of Action
The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, as a catalyst, facilitates various organic reactions without being consumed in the process . The exact molecular and cellular effects depend on the specific reactions it catalyzes .
Action Environment
The compound is relatively stable at room temperature and has good solubility in water, organic solvents, and some common acids and bases . Its efficacy as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZSEJIPGPPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2O6Pd2S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















